AJM 290

Antiproliferative activity GI50 Trx‑1 inhibitor

AJM 290 (CAS 840474-95-5) is a synthetic quinol that uniquely inhibits the HIF-1α COOH-terminal transactivation domain (CAD). Unlike other Trx-1 inhibitors, it elevates HIF-1α protein while abolishing its transcriptional activity, making it essential for precise mechanistic studies in hypoxia and oncology. Its sub-micromolar potency in breast, colon, and renal carcinoma lines ensures robust target engagement. Procure this specialized tool for HIF-1α/Trx-1 axis research.

Molecular Formula C20H14FNO4S
Molecular Weight 383.4 g/mol
Cat. No. B2637207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAJM 290
Molecular FormulaC20H14FNO4S
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H14FNO4S/c21-15-7-6-14-12-19(20(24)10-8-16(23)9-11-20)22(18(14)13-15)27(25,26)17-4-2-1-3-5-17/h1-13,24H
InChIKeyNUKLBNRXGJLHIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AJM 290 Chemical & Pharmacological Baseline for HIF Pathway Researchers


AJM 290 (CAS 840474-95-5; molecular weight 383.39) is a synthetic quinol that acts as a dual inhibitor of thioredoxin‑1 (Trx‑1) and the HIF‑1α COOH‑terminal transactivation domain (CAD). By blocking CAD function, it prevents HIF‑1 binding to hypoxia‑response element (HRE) DNA and suppresses downstream transcriptional activity [1]. The compound belongs to a series of antitumor quinols that includes AW464 and BW114 and is employed in oncology research focusing on the HIF‑1α/thioredoxin redox signaling axis [2].

Why Substituting AJM 290 with Another Trx‑1 Inhibitor Alters HIF‑1α Phenotype


Trx‑1 inhibitors are not functionally interchangeable. AJM 290 paradoxically elevates HIF‑1α protein levels while simultaneously abolishing its transcriptional competence and DNA binding – a phenotype that contrasts sharply with other Trx‑1 inhibitors such as PX‑12 and pleurotin, which predominantly reduce HIF‑1α protein abundance [1]. Substituting AJM 290 with a generic Trx‑1 inhibitor therefore introduces divergent effects on HIF‑1α stability and downstream gene expression, potentially invalidating mechanistic conclusions or skewing functional readouts in hypoxia‑dependent assays [2].

Quantitative Differentiation of AJM 290 vs. Comparator Trx‑1 & HIF‑1α CAD Inhibitors


Superior Antiproliferative Potency of AJM 290 Relative to PX‑12 in Cancer Cell Lines

AJM 290 exhibits sub‑micromolar antiproliferative activity against colon, renal, and breast carcinoma cell lines, with a reported GI50 of <0.5 µM [1]. In contrast, the widely used Trx‑1 inhibitor PX‑12 displays substantially higher IC50 values in comparable cell models, ranging from 1.9 µM to 2.9 µM [2]. This represents at least a 3.8‑fold improvement in potency for AJM 290.

Antiproliferative activity GI50 Trx‑1 inhibitor Cancer cell lines

AJM 290 Matches AW464 in HIF‑1α CAD Transcriptional Inhibition but Offers Distinct Experimental Control

In a Gal4‑responsive luciferase reporter assay using MDA‑MB‑468 breast cancer cells, AJM 290 inhibited both full‑length HIF‑1α and the isolated HIF‑1α CAD transcriptional activity to a degree comparable with its structural analog AW464 [1]. Both compounds act as equipotent CAD‑directed inhibitors, but AJM 290 serves as an independent chemical probe that confirms CAD‑mediated effects without confounding batch‑to‑batch variability of a single quinol.

HIF‑1α CAD Transcriptional activity Gal4‑luciferase reporter Quinol analog

VEGF Suppression by AJM 290 in Hypoxic and VHL‑Mutant Contexts

Treatment of multiple cancer cell lines with AJM 290 at subtoxic concentrations prevented the hypoxia‑induced increase in vascular endothelial growth factor (VEGF) and also decreased VEGF in pVHL mutant renal cell carcinoma cells that constitutively overexpress HIF‑α [1]. This dual activity—effective in both hypoxia‑responsive and HIF‑α‑overexpressing backgrounds—is shared with AW464 but distinguishes AJM 290 from other Trx‑1 inhibitors that lack consistent VEGF suppression in VHL‑deficient settings [2].

VEGF Hypoxia VHL mutant Angiogenesis

Paradoxical HIF‑1α Protein Stabilization with Concurrent Loss of DNA Binding – A Unique Class‑Defining Feature

Unlike classic Trx‑1 inhibitors such as PX‑12 and pleurotin, which lower HIF‑1α protein levels, AJM 290 (together with AW464) causes a paradoxical accumulation of HIF‑1α protein in both normoxic and hypoxic breast cancer cells and in pVHL mutant renal carcinoma cells, while simultaneously abrogating HIF‑1α HRE‑DNA binding and transcriptional output [1]. This decoupling of protein abundance from functional activity is a defining characteristic of the quinol class and is not observed with other Trx‑1‑targeting agents [2].

HIF‑1α protein stability DNA binding Paradoxical regulation Thioredoxin inhibitor

Optimal Use Cases for AJM 290 in Oncology Research & Drug Discovery


Hypoxia‑Dependent Gene Expression Profiling in Breast and Colon Cancer Models

AJM 290 reliably abrogates HIF‑1α‑driven transcription and VEGF secretion under both normoxic and hypoxic conditions [1]. This makes it an ideal reagent for RNA‑seq or proteomic studies aimed at identifying HIF‑1α‑specific transcriptional programs, particularly in breast (MCF‑7, MDA‑MB‑468) and colon (HT‑29) carcinoma lines where the compound’s sub‑micromolar GI50 ensures effective target engagement without acute cytotoxicity [2].

VHL‑Mutant Renal Cell Carcinoma (RCC) Pathway Validation

In pVHL‑deficient RCC cells, HIF‑α proteins are constitutively stabilized. AJM 290 decreases VEGF and other HIF‑1α target genes in this genetically defined background [1], offering a direct chemical tool to confirm HIF‑1α dependency of angiogenic and metabolic phenotypes in VHL‑mutant cancers. This application is particularly valuable for validating novel HIF‑1α antagonists or synthetic lethal screening hits.

Mechanistic Dissection of HIF‑1α Protein Stability vs. Transcriptional Competence

The paradoxical increase in HIF‑1α protein coupled with loss of DNA binding and transcriptional activity distinguishes AJM 290 from all non‑quinol Trx‑1 inhibitors [1]. Researchers investigating post‑translational regulation of HIF‑1α—such as hydroxylation, VHL‑independent degradation, or co‑activator recruitment—can leverage AJM 290 to uncouple protein accumulation from functional output, a critical control that cannot be achieved with agents like PX‑12 or pleurotin [3].

Antiproliferative Screening in High‑Throughput Oncology Assays

With a GI50 consistently below 0.5 µM across colon, renal, and breast carcinoma cell lines [2], AJM 290 provides a robust positive control for high‑throughput viability screens that target the Trx‑1/HIF‑1α axis. Its enhanced potency relative to PX‑12 (≥3.8‑fold) [4] allows clearer differentiation of hit compounds and reduces the likelihood of false negatives arising from incomplete target inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AJM 290

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.